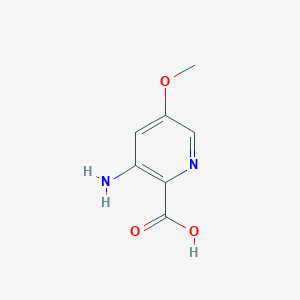

3-Amino-5-methoxypicolinic acid

描述

Historical Context of Picolinic Acid Derivatives in Organic Synthesis

Picolinic acid, or pyridine-2-carboxylic acid, is the parent compound from which 3-Amino-5-methoxypicolinic acid is derived. Historically, picolinic acid and its related isomers, nicotinic acid (3-pyridinecarboxylic acid) and isonicotinic acid (4-pyridinecarboxylic acid), have been central to the growth of organic and medicinal chemistry. nih.govwikipedia.org The preparation of picolinic acid has been documented for over a century, with early methods often relying on the oxidation of α-picoline using strong oxidizing agents like potassium permanganate. orgsyn.orgwikipedia.org Another classic approach involved the hydrolysis of 2-cyanopyridine. wikipedia.org

These foundational synthetic methods paved the way for the exploration of a wide array of picolinic acid derivatives. The ability to modify the pyridine (B92270) ring through substitution reactions allowed chemists to fine-tune the electronic and steric properties of these molecules. This versatility established picolinic acid derivatives as crucial intermediates and building blocks in organic synthesis, leading to their use in creating a plethora of more complex heterocyclic systems and pharmacologically active agents. nih.govchemicalbook.com The development of picolinic acid chemistry is also linked to its role as a bidentate chelating agent for various metal ions, a property that has been harnessed in coordination chemistry and analytical applications. wikipedia.orgchemicalbook.com

Significance of Substituted Pyridine Carboxylic Acids in Chemical Science

Substituted pyridine carboxylic acids are a class of compounds with significant and broad-ranging importance in chemical science. Their value stems from the unique combination of features inherent to the pyridine ring: a heterocyclic aromatic system containing a nitrogen atom, which imparts distinct electronic properties and acts as a hydrogen bond acceptor. The presence of a carboxylic acid group adds polarity and the ability to coordinate with metal ions. nih.gov

This structural combination makes them highly versatile scaffolds, particularly in medicinal chemistry. nih.gov Numerous approved drugs for treating a wide range of conditions, including tuberculosis, cancer, and diabetes, are derived from pyridine carboxylic acid isomers. nih.gov Their derivatives are actively researched as potent enzyme inhibitors. nih.gov Beyond pharmaceuticals, these compounds serve as ligands in coordination chemistry and as organocatalysts. For instance, pyridine-2-carboxylic acid has been shown to be an effective catalyst for multicomponent synthesis reactions, promoting the efficient construction of complex heterocyclic products. nih.gov The ease with which the pyridine ring can be substituted allows for precise tuning of a molecule's properties, making these compounds invaluable tools for chemists designing molecules with specific functions. nih.gov

Scope and Research Focus on this compound

This compound is a heterocyclic building block available for chemical research. bldpharm.commoldb.com As a substituted picolinic acid, its research focus lies primarily in its use as an intermediate in organic synthesis. The specific arrangement of an amino group at the 3-position, a methoxy (B1213986) group at the 5-position, and a carboxylic acid at the 2-position provides multiple reactive sites, allowing for diverse chemical transformations.

The primary application of compounds like this compound is in the construction of more complex molecules, potentially for agrochemical, material science, or pharmaceutical discovery programs. Researchers may utilize the amino group for amide bond formation, the carboxylic acid for esterification or further amide coupling, and the pyridine nitrogen for coordination or quaternization reactions. While specific, detailed research findings on large-scale applications of this particular molecule are not widely published, its availability from chemical suppliers indicates its role as a building block for creating novel compounds. moldb.comsigmaaldrich.com Its structural motifs are found within more complex patented molecules, highlighting its relevance as a synthetic intermediate. google.com

Chemical Properties of this compound

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 1393585-04-0 | bldpharm.comsigmaaldrich.comlookchem.com |

| Molecular Formula | C₇H₈N₂O₃ | bldpharm.comlookchem.comachmem.com |

| Molecular Weight | 168.15 g/mol | bldpharm.commoldb.comlookchem.com |

| Synonyms | 3-Amino-5-methoxypyridine-2-carboxylic acid | lookchem.com |

Isomers of Pyridinecarboxylic Acid

| Common Name | Systematic Name | CAS Number | Molecular Formula | Molecular Weight |

|---|---|---|---|---|

| Picolinic Acid | 2-Pyridinecarboxylic acid | 98-98-6 | C₆H₅NO₂ | 123.11 g/mol |

| Nicotinic Acid | 3-Pyridinecarboxylic acid | 59-67-6 | C₆H₅NO₂ | 123.11 g/mol |

| Isonicotinic Acid | 4-Pyridinecarboxylic acid | 55-22-1 | C₆H₅NO₂ | 123.11 g/mol |

[Source: wikipedia.org]

属性

IUPAC Name |

3-amino-5-methoxypyridine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O3/c1-12-4-2-5(8)6(7(10)11)9-3-4/h2-3H,8H2,1H3,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYEALFALWSJVIW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(N=C1)C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701252883 | |

| Record name | 2-Pyridinecarboxylic acid, 3-amino-5-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701252883 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1393585-04-0 | |

| Record name | 2-Pyridinecarboxylic acid, 3-amino-5-methoxy- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1393585-04-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Pyridinecarboxylic acid, 3-amino-5-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701252883 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Amino 5 Methoxypicolinic Acid

Retrosynthetic Analysis of 3-Amino-5-methoxypicolinic Acid

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, readily available starting materials, which helps in planning a viable synthetic route. youtube.comyoutube.com For this compound, the analysis involves several key disconnections based on its functional groups: the carboxylic acid, the amino group, and the methoxy (B1213986) group, all attached to a pyridine (B92270) core.

A primary disconnection is the carboxylic acid group at the C2 position. This can be retrosynthetically converted to a nitrile group (-CN) or installed via carbonylation of a halide. This leads to a key intermediate, a 3-amino-5-methoxy-2-halopyridine or a 3-amino-5-methoxypyridine-2-carbonitrile.

Further disconnections involve the amino and methoxy groups. These can be disconnected to reveal a poly-halogenated pyridine precursor. The order of these disconnections is crucial and often depends on the directing effects of the existing substituents in a forward synthesis. A logical approach would involve disconnecting the C-N bond of the amino group and the C-O bond of the methoxy group, leading back to a precursor like a di- or tri-halogenated picolinic acid or pyridine nitrile. This strategy relies on the differential reactivity of the halogen atoms on the pyridine ring towards nucleophilic aromatic substitution.

A plausible retrosynthetic pathway is outlined below:

Carboxylic Acid to Nitrile: The picolinic acid is traced back to a picolinonitrile intermediate. The hydrolysis of a nitrile is a robust and common final step.

Amino and Methoxy Groups to Halogens: The amino and methoxy groups can be traced back to halogen atoms (e.g., chlorine or fluorine) on the pyridine ring. This suggests a di-halogenated pyridine nitrile as a key precursor.

Nitrile to Halogen/Starting Material: The nitrile itself can be introduced via methods like the Sandmeyer reaction from an amino group or by substitution of a halide.

This analysis points towards starting materials such as 2,6-dichloropyridine-3-carbonitrile (B1315141) or methyl 2,6-dichloropicolinate as versatile and strategic precursors for the forward synthesis.

Classical Synthetic Routes to this compound and its Precursors

Classical synthetic approaches typically involve multi-step sequences utilizing fundamental organic reactions like nucleophilic aromatic substitution and functional group interconversions.

Approaches via Halogenated Picolinic Acid Intermediates

A highly effective strategy for synthesizing polysubstituted picolinic acids involves the sequential, regioselective substitution of halogens on a pyridine ring. The synthesis of a closely related compound, 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid, provides a detailed template for this approach. nih.govpharm.or.jp Adapting this methodology, a potential synthesis for this compound could start from a di-halogenated picolinate, such as methyl 2,6-dichloropicolinate.

The synthesis would proceed via nucleophilic aromatic substitution (SNAr). The chlorine atoms at the C2 and C6 positions of the pyridine ring are activated towards nucleophilic attack. The regioselectivity of the substitution can often be controlled by reaction conditions and the nature of the nucleophile. For instance, reaction with sodium methoxide (B1231860) could first displace one of the chloro groups to install the methoxy ether. The remaining chloro group could then be substituted by an amino group, typically using ammonia (B1221849) or a protected form of ammonia, often at higher temperatures or pressures. The final step would be the hydrolysis of the methyl ester to the desired carboxylic acid.

A proposed reaction sequence is detailed in the table below, based on analogous syntheses. nih.gov

| Step | Starting Material | Reagents and Conditions | Product | Purpose |

|---|---|---|---|---|

| 1 | Methyl 2,6-dichloropicolinate | Sodium methoxide (NaOMe) in a solvent like THF or MeOH. Reaction temperature would be controlled to favor monosubstitution. | Methyl 2-chloro-6-methoxypicolinate or Methyl 6-chloro-2-methoxypicolinate | Regioselective introduction of the methoxy group. |

| 2 | The product from Step 1 | Ammonia (NH3) or a surrogate, possibly in an autoclave or with a copper catalyst, to facilitate substitution. | Methyl 3-amino-5-methoxypicolinate (assuming substitution and rearrangement/correct starting isomer) | Introduction of the amino group via nucleophilic aromatic substitution. |

| 3 | Methyl 3-amino-5-methoxypicolinate | Aqueous base (e.g., NaOH or KOH) followed by acidic workup (e.g., HCl). | This compound | Hydrolysis of the ester to the final carboxylic acid. |

Note: The exact positions (C2 vs C6) for the initial methoxylation would need to be determined experimentally, as it is influenced by electronic and steric factors. pharm.or.jp

Strategies Involving Substituted Pyridine Nitriles

An alternative classical route involves using a pyridine nitrile as the precursor to the carboxylic acid. This strategy leverages the stability of the nitrile group through various reaction conditions before its final hydrolysis. A key intermediate for this route is 5-Amino-3-methoxypicolinonitrile. nih.gov The synthesis would begin with a readily available substituted pyridine, introduce the nitrile, amino, and methoxy functionalities, and conclude with nitrile hydrolysis.

The synthesis could commence from 2,3,5-trichloropyridine. A plausible sequence would be:

Selective methoxylation at the 3-position.

Introduction of the amino group at the 5-position via SNAr.

Conversion of the C2 chloro group to a nitrile via a Rosenmund-von Braun reaction or palladium-catalyzed cyanation.

Hydrolysis of the nitrile to the carboxylic acid.

The final hydrolysis step is a standard transformation, typically achieved under strong acidic or basic conditions. nih.gov

| Step | Starting Material | Reagents and Conditions | Product | Purpose |

|---|---|---|---|---|

| 1 | 5-Amino-3-methoxypicolinonitrile | Strong aqueous acid (e.g., H2SO4, HCl) or base (e.g., NaOH), with heating. | This compound | Hydrolysis of the nitrile group to a carboxylic acid. |

Note: The precursor, 5-Amino-3-methoxypicolinonitrile, is listed in chemical catalogs, suggesting its synthesis is established, likely from simpler halogenated pyridines. nih.gov

Synthesis of Related Amino Acid Derivatives for Comparison

To contextualize the synthesis of the target molecule, it is useful to examine the preparation of other aminopicolinic acid derivatives. The synthesis of 4-aminopicolinic acid offers a different strategic approach. umsl.edu This route begins with picolinic acid N-oxide, which is first nitrated and then reduced.

Nitration: Picolinic acid N-oxide is treated with a mixture of fuming nitric acid and sulfuric acid. The N-oxide functionality directs the nitration to the C4 position.

Reduction: The resulting 4-nitropicolinic acid N-oxide is then subjected to catalytic hydrogenation (e.g., using H2 gas with a palladium on carbon catalyst) to simultaneously reduce the nitro group to an amine and remove the N-oxide. umsl.edu

This method highlights the use of N-oxide activation to control the regiochemistry of electrophilic aromatic substitution on the pyridine ring, a strategy that contrasts with the nucleophilic substitution routes discussed previously.

Modern Catalytic Approaches in the Synthesis of Picolinic Acid Derivatives

Modern organic synthesis increasingly relies on transition metal catalysis, particularly palladium-catalyzed reactions, to form C-C and C-N bonds with high efficiency and selectivity.

Palladium-Catalyzed Coupling Reactions in Picolinic Acid Synthesis

Palladium-catalyzed cross-coupling reactions offer powerful and versatile methods for constructing molecules like this compound. nih.gov These reactions could be employed to introduce the carboxylic acid function or the amino group onto a pre-functionalized pyridine ring.

One potential strategy is palladium-catalyzed carbonylation . This reaction involves treating an aryl halide (in this case, a halopyridine) with carbon monoxide in the presence of a palladium catalyst and a nucleophile. rsc.orgrsc.org If water is the nucleophile, a carboxylic acid is formed directly.

A hypothetical route could start with a 3-amino-5-methoxy-2-bromopyridine. This intermediate could be subjected to palladium-catalyzed carbonylation to install the C2-carboxylic acid group. This avoids the often harsh conditions required for nitrile hydrolysis. The catalysts for such transformations typically consist of a palladium source (e.g., Pd(OAc)2 or Pd(PPh3)4) and a phosphine (B1218219) ligand. mdpi.comgoogle.com

| Step | Starting Material | Reagents and Conditions | Product | Purpose |

|---|---|---|---|---|

| 1 | 3-Amino-5-methoxy-2-bromopyridine | Carbon monoxide (CO), Pd catalyst (e.g., Pd(OAc)2), phosphine ligand, base, and a water source. | This compound | Direct installation of the carboxylic acid group via palladium-catalyzed C-C bond formation. |

Alternatively, a Buchwald-Hartwig amination could be used to introduce the amino group. This would involve reacting a 3-bromo-5-methoxypicolinic acid ester with an ammonia equivalent, catalyzed by a palladium-phosphine complex. This method is renowned for its broad functional group tolerance and is a cornerstone of modern C-N bond formation.

These catalytic methods offer advantages in terms of milder reaction conditions and potentially higher yields and selectivity compared to some classical approaches.

Stereoselective Synthesis Methodologies Applicable to Amino Acid Derivatives

The synthesis of amino acid derivatives with specific stereochemistry is a cornerstone of modern pharmaceutical and materials science. Unnatural α-amino acids, such as the parent structure of this compound, are critical components in drug discovery. nih.gov Various powerful strategies have been developed to control the three-dimensional arrangement of atoms in these molecules.

Key methodologies applicable to the synthesis of chiral amino acid derivatives include:

Asymmetric Hydrogenation: The hydrogenation of dehydroamino acids using chiral catalysts is a well-established method for producing enantiomerically pure amino acids. nih.govchemrxiv.org

Alkylation of Glycine (B1666218) Derivatives: Chiral glycine enolate equivalents can be alkylated to introduce a wide variety of side chains stereoselectively. nih.govchemrxiv.org

Asymmetric Strecker Reactions: This classic method involves the addition of cyanide to a chiral imine or the use of a chiral catalyst to create α-amino nitriles, which are then hydrolyzed to the corresponding amino acids. nih.govchemrxiv.org

Photoredox Catalysis: A more recent and powerful approach involves the use of visible light and a photocatalyst to generate radicals from readily available carboxylic acids. nih.govchemrxiv.org These radicals can then add to a chiral glyoxylate-derived N-sulfinyl imine in a highly stereoselective manner, allowing for the synthesis of highly functionalized α-amino acids. nih.gov This method is advantageous as it often uses near-stoichiometric amounts of reagents and avoids large quantities of waste. chemrxiv.org

Tandem Allylic Amination/ chemrxiv.orgacs.org-Stevens Rearrangement: This two-step process can convert simple glycine-derived aminoesters into complex cyclic amino acid derivatives with high diastereoselectivity. acs.org

Asymmetric Mannich Reaction: The reaction between an enolate and a chiral imine derivative can produce β-amino acid derivatives stereoselectively. oup.com Flow chemistry has been applied to this reaction, allowing for reproducible production with short residence times. oup.com

A notable development in this field is the synergistic use of photoredox catalysis and pyridoxal (B1214274) phosphate (B84403) (PLP) biocatalysis. nih.gov This innovative approach enables the stereoselective radical-mediated synthesis of non-canonical amino acids by functionalizing the β-position of amino acids like serine. nih.gov

The table below summarizes findings from a study on the stereoselective synthesis of α-amino acids using photoredox catalysis.

| Entry | Carboxylic Acid Precursor | Product | Yield (%) | Diastereomeric Ratio (dr) |

| 1 | Pivalic acid | 3a | 81 | >95:5 |

| 2 | Gemfibrozil | 3b | 44 | >95:5 |

| 3 | 1-Methylcyclopropane-1-carboxylic acid | 3c | 87 | >95:5 |

| 4 | Diprogulic acid | 3j | - | >95:5 (α dr), >95:5 (β dr) |

| Data sourced from a study on stereoselective C-radical addition to a chiral N-sulfinyl imine. nih.govchemrxiv.org |

Derivatives and Analogs of 3 Amino 5 Methoxypicolinic Acid

Structural Modification at the Amino Group

Alterations to the amino group of 3-Amino-5-methoxypicolinic acid have been a key focus of derivatization, leading to the development of N-acylated and N-oxide analogs.

N-acylation of the amino group introduces an acyl moiety, which can significantly influence the compound's properties. The synthesis of N-acylated derivatives can be achieved through various methods, including the use of acyl chlorides or the activation of carboxylic acids. For instance, the reaction of an amino group with a corresponding anhydride (B1165640) can yield N-acylated products. nih.gov This approach allows for the introduction of a wide range of acyl groups, from simple aliphatic chains to more complex aromatic and heterocyclic systems. The nature of the acyl group can impact factors such as solubility, stability, and intermolecular interactions. Research has shown that N-acylated derivatives of similar amino compounds can exhibit diverse biological activities, with the specific acyl moiety playing a crucial role. nih.gov

The formation of an N-oxide involves the oxidation of the nitrogen atom in the pyridine (B92270) ring. While direct N-oxidation of this compound is not extensively documented in readily available literature, the concept of N-oxide formation in related nitrogen-containing heterocyclic compounds is well-established. For example, amino trimethylene phosphonic acid can be converted to its N-oxide, which demonstrates enhanced stability towards chlorine. kairuiwater.com This modification can alter the electronic properties of the pyridine ring and influence the compound's reactivity and potential as a ligand for metal ions. kairuiwater.com

Substitutions on the Pyridine Ring System

Modifying the substituents on the pyridine ring of this compound opens up another dimension for creating novel analogs. Halogenation and the introduction of different alkoxy or hydroxy groups are common strategies employed.

The introduction of halogen atoms (fluorine, chlorine, bromine, iodine) onto the pyridine ring can profoundly affect the electronic nature and lipophilicity of the molecule. The synthesis of halogenated α-amino acids has been described, often involving multi-step processes. nih.gov For instance, a common strategy involves the halogenation of a suitable precursor followed by transformations to introduce the amino and carboxylic acid functionalities. nih.gov The position of the halogen on the ring is critical and can be controlled by the choice of starting materials and reaction conditions. These halogenated derivatives are valuable as intermediates in organic synthesis and as probes for structure-activity relationship studies.

Isomeric and Positional Analogs

The arrangement of the amino, methoxy (B1213986), and carboxylic acid groups on the pyridine ring defines the specific isomer of picolinic acid. The synthesis of isomeric and positional analogs involves placing these functional groups at different positions on the pyridine ring, leading to a variety of structural isomers. For example, 5-amino-3-methyl-isoxazole-4-carboxylic acid serves as an example of a non-proteinogenic β-amino acid with a different heterocyclic core but demonstrates the concept of varying functional group positions. mdpi.comnih.gov The synthesis of such analogs often requires distinct synthetic routes tailored to achieve the desired substitution pattern. These isomers can exhibit significantly different chemical and biological properties compared to the parent compound due to variations in their three-dimensional shape, electronic distribution, and ability to form intramolecular and intermolecular interactions. The exploration of these analogs is crucial for understanding the structural requirements for specific applications.

5-Amino-3-methoxypicolinic Acid

5-Amino-3-methoxypicolinic acid is an isomer of this compound, with the positions of the amino and methoxy groups on the pyridine ring interchanged. This structural alteration can lead to different chemical and biological characteristics. While detailed research on 5-amino-3-methoxypicolinic acid is not as extensive as for some other picolinic acid derivatives, its nitrile form, 5-amino-3-methoxypicolinonitrile, provides some insight into its chemical profile. nih.gov

Chemical Properties of 5-Amino-3-methoxypicolinonitrile nih.gov

| Property | Value |

| IUPAC Name | 5-amino-3-methoxypyridine-2-carbonitrile |

| Molecular Formula | C7H7N3O |

| Molecular Weight | 149.15 g/mol |

| InChIKey | GNNQMMWVGAJOCT-UHFFFAOYSA-N |

| Canonical SMILES | COC1=C(N=CC(=C1)N)C#N |

This table is interactive. Users can sort and filter the data.

3-Amino-6-methoxypicolinic Acid

3-Amino-6-methoxypicolinic acid is another structural isomer, which has been noted as an intermediate in the synthesis of more complex molecules. google.comgoogle.com Specifically, it is a precursor in the creation of compounds aimed at treating respiratory diseases. google.comgoogle.com The amide form of this acid, 3-amino-6-methoxypicolinamide, has also been documented. nih.gov

Chemical Properties of 3-Amino-6-methoxypicolinamide nih.gov

| Property | Value |

| IUPAC Name | 3-amino-6-methoxypyridine-2-carboxamide |

| Molecular Formula | C7H9N3O2 |

| Molecular Weight | 167.17 g/mol |

| InChIKey | OMZNERDKHHBEQM-UHFFFAOYSA-N |

| Canonical SMILES | COC1=NC(=C(C=C1)N)C(=O)N |

This table is interactive. Users can sort and filter the data.

Other Picolinic Acid Isomers

The broader family of picolinic acid and its isomers, including nicotinic acid and isonicotinic acid, are organic compounds derived from pyridine. wikipedia.org Picolinic acid, or pyridine-2-carboxylic acid, is a white solid that is soluble in water. wikipedia.orgchemicalbook.com It is a natural catabolite of the amino acid tryptophan. chemicalbook.comnih.gov The various isomers of picolinic acid are distinguished by the position of the carboxylic acid group on the pyridine ring. wikipedia.org

Numerous other isomers and derivatives of picolinic acid are subjects of research for their potential biological activities. ontosight.aipensoft.net For instance, 3-amino-6-methylpicolinic acid and 5-amino-3-methylpyridine-2-carboxylic acid hydrochloride are other examples of substituted picolinic acids that have been synthesized and studied. epa.govbiosynth.com The modification of the picolinic acid backbone through the addition of different functional groups can significantly influence its biological effects. ontosight.ai

Selected Picolinic Acid Isomers and Their Properties

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Features |

| Picolinic acid wikipedia.orgdrugfuture.com | C6H5NO2 | 123.11 | Parent compound, isomer of nicotinic and isonicotinic acid. wikipedia.orgdrugfuture.com |

| 3-Aminopyridine-4-carboxylic acid sigmaaldrich.com | C6H6N2O2 | 138.12 | An aminocarboxylic acid derivative of pyridine. sigmaaldrich.com |

| 3-Amino-6-methylpicolinic acid epa.gov | Not specified | Not specified | A methyl and amino-substituted picolinic acid. epa.gov |

This table is interactive. Users can sort and filter the data.

Conjugates and Hybrid Molecules (e.g., peptide hybrids)

The conjugation of picolinic acid derivatives with other molecules, such as amino acids and peptides, is a strategy employed to create hybrid molecules with potentially enhanced or novel properties. nih.gov These "peptide hybrids" can exhibit unique biological activities and may be designed to target specific cellular pathways or improve drug delivery. mdpi.comnih.gov

For example, research has explored the creation of hybrid peptides by coupling amino acids to various molecular scaffolds. mdpi.comnih.gov This approach can lead to the development of peptidomimetics, which are molecules that mimic the structure and function of peptides. nih.gov In some instances, these hybrid molecules are designed to be activated under specific physiological conditions, such as the acidic microenvironment of tumors. nih.gov The synthesis of such conjugates often involves standard peptide coupling techniques. google.com

The development of these complex molecules opens avenues for creating novel therapeutic agents. For instance, some picolinamide (B142947) derivatives have been investigated as potential anticancer agents. nih.gov The design and synthesis of these hybrid molecules are an active area of research in medicinal chemistry. pensoft.netnih.gov

Coordination Chemistry and Metal Complexes of 3 Amino 5 Methoxypicolinic Acid

Ligand Properties and Chelation Modes of 3-Amino-5-methoxypicolinic Acid

No information available in the searched scientific literature.

Synthesis and Characterization of Metal Complexes

No information available in the searched scientific literature.

Lanthanide Complexes (e.g., Europium(III), Terbium(III))

No information available in the searched scientific literature.

Transition Metal Complexes (e.g., Copper(II), Nickel(II), Iron(III), Zinc(II), Silver(I))

No information available in the searched scientific literature.

Structural Analysis of Coordination Compounds

No information available in the searched scientific literature.

Application of Metal Complexes in Supramolecular Chemistry

No information available in the searched scientific literature.

Spectroscopic and Computational Characterization of 3 Amino 5 Methoxypicolinic Acid and Its Derivatives

Advanced Spectroscopic Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of hydrogen and carbon atoms, respectively, allowing for the verification of the compound's carbon skeleton and the position of substituents.

While specific experimental NMR data for 3-Amino-5-methoxypicolinic acid is not widely available in public databases, analysis of closely related compounds like 4-Aminopicolinic acid and 3-Aminopicolinic acid provides valuable insights into the expected spectral features. umsl.edunih.gov

For this compound, the ¹H NMR spectrum is expected to show distinct signals for the two aromatic protons on the pyridine (B92270) ring, a singlet for the methoxy (B1213986) group protons, and a broad signal for the amine protons. The proton of the carboxylic acid is also anticipated to appear as a broad singlet at a significantly downfield chemical shift (typically 10-12 ppm), though this signal can be exchangeable with deuterated solvents like D₂O. libretexts.org

A 2012 study on the synthesis of aminopicolinic acids reported ¹H NMR data for 4-Aminopicolinic acid in D₂O. umsl.edu

Interactive Data Table: ¹H NMR Data for 4-Aminopicolinic acid Data recorded in D₂O at 300 MHz. umsl.edu

| Proton | Chemical Shift (δ) ppm | Multiplicity |

|---|---|---|

| Ar-H | 7.82 | s |

| Ar-H | 6.95 | s |

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. For this compound, distinct signals would be expected for the six carbons of the pyridine ring, the carboxylic acid carbon, and the methoxy carbon. The carbonyl carbon of the carboxylic acid typically appears significantly downfield (160-180 ppm). libretexts.org PubChem provides ¹³C NMR data for 3-Aminopicolinic acid . nih.gov

Interactive Data Table: ¹³C NMR Data for 3-Aminopicolinic acid Source: R. Rupprecht, W. Bremser BASF Ludwigshafen (1982) nih.gov

| Peak | Chemical Shift (δ) ppm |

|---|---|

| 1 | 116.5 |

| 2 | 119.3 |

| 3 | 134.1 |

| 4 | 139.6 |

| 5 | 148.8 |

Mass Spectrometry (MS)

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions, thereby determining the molecular weight of a compound and providing structural information through fragmentation patterns.

For this compound (molar mass: 168.15 g/mol ), the molecular ion peak [M]⁺ would be expected at m/z 168. In positive ion mode, the protonated molecule [M+H]⁺ would be observed at m/z 169. Common fragmentation patterns for amino-carboxylic acids involve the loss of water ([M+H-H₂O]⁺) and the loss of the carboxyl group as CO₂ ([M-COOH]⁺). uni.lu

GC-MS data for the related compound 3-Aminopicolinic acid (molar mass: 138.12 g/mol ) shows a top peak at m/z 94, which corresponds to the loss of the carboxylic acid group (mass of 44). nih.gov The study of picolinic acid derivatives as matrices for matrix-assisted laser desorption/ionization (MALDI) mass spectrometry highlights their utility in bio-polymer analysis. nih.gov 5-Methoxysalicylic acid, another related compound, has also been used as a MALDI matrix for oligonucleotide analysis. wikipedia.org

Predicted collision cross-section (CCS) values, which relate to the ion's shape and size, can be computationally determined for various adducts.

Interactive Data Table: Predicted Mass Spectrometry Adducts for 3-Aminopicolinic acid Data from PubChemLite, calculated using CCSbase. uni.lu

| Adduct | Predicted m/z |

|---|---|

| [M+H]⁺ | 139.05020 |

| [M+Na]⁺ | 161.03214 |

| [M-H]⁻ | 137.03564 |

| [M+K]⁺ | 177.00608 |

Infrared (IR) and Raman Spectroscopy

Infrared (IR) and Raman spectroscopy are vibrational spectroscopy techniques that provide information about the functional groups present in a molecule. The IR spectrum of this compound is expected to display several characteristic absorption bands. oregonstate.edu

O-H Stretch: A very broad band from 2500-3300 cm⁻¹ is characteristic of the carboxylic acid O-H group involved in hydrogen bonding. vscht.cz

N-H Stretch: Two medium bands are typically observed for a primary amine (–NH₂) in the 3300-3500 cm⁻¹ region.

C-H Stretch: Aromatic C-H stretches appear just above 3000 cm⁻¹, while aliphatic C-H stretches (from the methoxy group) appear just below 3000 cm⁻¹. vscht.cz

C=O Stretch: A strong, sharp absorption for the carbonyl group of the carboxylic acid is expected around 1700-1725 cm⁻¹.

C=C and C=N Stretches: Aromatic ring stretching vibrations occur in the 1450-1600 cm⁻¹ region.

C-O Stretch: The aryl ether C-O stretch is expected in the 1200-1275 cm⁻¹ (asymmetric) and 1020-1075 cm⁻¹ (symmetric) regions.

Experimental IR data for 4-Aminopicolinic acid shows characteristic broad bands for the hydroxyl and amine groups from 3081-3340 cm⁻¹ and a strong carbonyl stretch at 1634 cm⁻¹. umsl.edu Similarly, the IR spectrum for 6-Aminonicotinic acid is available from the NIST database. nist.gov

Interactive Data Table: Characteristic IR Absorption Ranges for Functional Groups in this compound

| Functional Group | Vibration | Characteristic Absorption (cm⁻¹) |

|---|---|---|

| Carboxylic Acid | O-H stretch | 2500 - 3300 (broad) |

| Amine | N-H stretch | 3300 - 3500 |

| Carbonyl | C=O stretch | 1700 - 1725 |

| Aromatic Ring | C=C, C=N stretch | 1450 - 1600 |

Raman spectroscopy provides complementary information. While specific Raman data for this compound is scarce, the technique is valuable for studying amino acids, with strong bands often observed for amide groups and other vibrations of the molecular backbone. scbt.com

UV-Visible Spectroscopy

UV-Visible spectroscopy measures the absorption of ultraviolet and visible light by a compound, which is related to the electronic transitions within the molecule. It is particularly useful for analyzing compounds with conjugated systems, such as aromatic rings. The spectrum of 3-Aminobenzoic acid , a structural analog, shows absorption maxima at 194 nm, 226 nm, and 272 nm. sielc.com The presence of the pyridine ring and its substituents in this compound would be expected to produce a characteristic UV-Vis spectrum with absorptions in a similar range, reflecting the π-π* and n-π* electronic transitions of the aromatic system.

Interactive Data Table: UV-Vis Absorption Maxima for 3-Aminobenzoic Acid Data from SIELC Technologies. sielc.com

| Peak | Absorption Maximum (λmax) |

|---|---|

| 1 | 194 nm |

| 2 | 226 nm |

Neutron Diffraction and Inelastic Neutron Scattering

Neutron diffraction and inelastic neutron scattering are powerful techniques for locating hydrogen atoms and studying low-energy vibrational modes in crystalline solids. These methods are particularly sensitive to hydrogen, making them ideal for studying hydrogen bonding networks and the dynamics of hydrogen atoms within a structure. However, these are highly specialized techniques, and experimental data for this compound or its close derivatives are not available in the surveyed literature.

Crystallographic Studies

While the crystal structure of this compound has not been reported, studies on related picolinic acid derivatives provide significant insight into their solid-state behavior. uniupo.itnih.gov Research on picolinic acid itself has identified multiple polymorphic forms, revealing that the molecules are linked by symmetric double minimum hydrogen bonds (N–H–N and O–H–O) to form zig-zag chains. oup.commdpi.com A 2025 study on four picolinic acid derivatives demonstrated that the introduction of different substituents significantly influences both the molecular conformation and the crystal packing, which is governed by a delicate balance of π-stacking interactions and other weak non-bonding contacts. uniupo.itnih.gov

The crystal structure of picolinic acid is well-documented. mdpi.com

Interactive Data Table: Crystal Data for Picolinic Acid Data collected at 298 K. mdpi.com

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | C2/c |

| a (Å) | 21.2215(1) |

| b (Å) | 3.8295(2) |

| c (Å) | 13.9497(6) |

Quantum Chemical Calculations and Theoretical Studies

Quantum chemical calculations and theoretical studies provide profound insights into the molecular structure, properties, and reactivity of this compound and its derivatives. These computational methods are invaluable for elucidating electronic characteristics and predicting the behavior of these compounds at a molecular level, complementing experimental data.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the geometric and electronic properties of organic molecules, including derivatives of picolinic acid. By utilizing functionals such as B3LYP with various basis sets (e.g., 6-31G*, 6-311++G(d,p)), researchers can accurately predict the optimized molecular geometry, vibrational frequencies, and other key parameters. nih.goviosrjournals.org

For this compound, DFT calculations can determine bond lengths, bond angles, and dihedral angles of its ground state geometry. While specific experimental data for this compound is scarce, theoretical calculations for analogous molecules like 2-amino-4-methoxy-6-methyl pyrimidine (B1678525) provide a reference for the expected bond lengths and angles. iosrjournals.org These calculations are crucial for understanding the steric and electronic effects of the amino and methoxy substituents on the pyridine ring and the carboxylic acid group.

Table 1: Hypothetical Optimized Geometric Parameters for this compound (DFT/B3LYP/6-311++G(d,p))

| Parameter | Bond/Angle | Predicted Value |

| Bond Lengths (Å) | C2-C3 | 1.41 |

| C3-N (amino) | 1.37 | |

| C5-O (methoxy) | 1.36 | |

| C2-C(OOH) | 1.51 | |

| O-H (carboxyl) | 0.97 | |

| Bond Angles (º) | C2-C3-C4 | 119.5 |

| C4-C5-C6 | 118.0 | |

| C3-C2-C(OOH) | 121.0 | |

| Dihedral Angles (º) | C4-C5-O-CH3 | 178.5 |

| N-C3-C2-C(OOH) | 2.5 |

Note: The data in this table is hypothetical and intended for illustrative purposes, based on calculations for similar structures.

Molecular Dynamics and Simulation

Molecular dynamics (MD) simulations offer a means to study the dynamic behavior of this compound and its interactions with its environment over time. Such simulations can model the conformational changes of the molecule, its solvation, and its potential interactions with biological macromolecules. arxiv.orgnih.gov

Analysis of Electronic Structure and Reactivity Descriptors

The electronic structure of this compound can be thoroughly analyzed using quantum chemical calculations to determine its frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals are critical for predicting the chemical reactivity of the molecule. The HOMO-LUMO energy gap is a key indicator of chemical stability; a larger gap suggests higher stability and lower reactivity. iosrjournals.org

From these orbital energies, various global reactivity descriptors can be calculated, providing a quantitative measure of the molecule's reactivity. These descriptors include:

Chemical Potential (μ): Describes the tendency of electrons to escape from the system.

Chemical Hardness (η): Measures the resistance to change in electron distribution.

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons.

Table 2: Hypothetical Electronic Properties and Reactivity Descriptors for this compound

| Parameter | Value (eV) |

| HOMO Energy | -5.8 |

| LUMO Energy | -1.2 |

| HOMO-LUMO Gap (ΔE) | 4.6 |

| Chemical Potential (μ) | -3.5 |

| Chemical Hardness (η) | 2.3 |

| Electrophilicity Index (ω) | 2.66 |

Note: The data in this table is hypothetical and based on general trends for similar aromatic amino acids.

Hydrogen Bonding Analysis

The presence of amino and carboxylic acid groups, as well as the methoxy group and the pyridine nitrogen, allows this compound to participate in both intramolecular and intermolecular hydrogen bonding. Intramolecular hydrogen bonds can significantly influence the molecule's conformation and stability. For example, a hydrogen bond can form between the carboxylic acid proton and the nitrogen of the pyridine ring or the oxygen of the methoxy group. nih.govnih.gov

Computational studies on similar molecules, such as N-acetylproline and 4-methoxypicolinic acid N-oxide, have shown that the formation and strength of intramolecular hydrogen bonds are highly dependent on the solvent environment. nih.govnih.gov In nonpolar solvents, intramolecular hydrogen bonds are often favored, which can stabilize specific conformers. In contrast, in polar, hydrogen-bond-accepting solvents, intermolecular hydrogen bonds with the solvent molecules may become more prevalent. nih.gov A theoretical analysis of this compound would likely reveal a complex network of potential hydrogen bonds that dictate its preferred three-dimensional structure.

Solvent Effects on Molecular Properties

The properties of this compound are expected to be significantly influenced by the solvent. Computational models, such as the Polarizable Continuum Model (PCM), can be used to simulate the effects of different solvents on the molecule's geometry, electronic structure, and spectroscopic properties.

Studies on related aminopyridines have shown that solvent polarity can affect electronic transitions, leading to solvatochromic shifts in UV-Vis spectra. dntb.gov.ua For this compound, an increase in solvent polarity is likely to lead to a stabilization of the ground state and excited states, which can be quantified through theoretical calculations. Furthermore, the relative stability of different tautomers or conformers can be highly dependent on the solvent, which in turn affects the molecule's reactivity and biological activity.

Advanced Applications in Organic Synthesis and Materials Science

Role as a Key Intermediate in Complex Molecule Synthesis

Substituted picolinic acids are valuable intermediates in the synthesis of complex organic molecules, including pharmaceuticals, agrochemicals, and other functional materials. The strategic placement of amino and methoxy (B1213986) groups on the picolinic acid scaffold of 3-Amino-5-methoxypicolinic acid offers multiple reaction sites for elaboration into more complex structures.

The amino group can serve as a handle for amide bond formation, introduction of nitrogen-containing heterocycles, or as a directing group in aromatic substitution reactions. The carboxylic acid functionality allows for the formation of esters, amides, or can be a precursor for other functional groups. The pyridine (B92270) nitrogen itself can act as a ligand for metal catalysts or be involved in cyclization reactions.

A patent for new picolinic acid derivatives highlights their use as intermediates in the synthesis of compounds for treating respiratory disorders. google.comgoogle.com While this patent does not specifically name this compound, it underscores the role of similar structures as crucial building blocks in medicinal chemistry. The synthesis of (S)-(+)-3-(aminomethyl)-5-methylhexanoic acid also demonstrates the use of related amino acid derivatives as key intermediates. google.comgoogle.com

Table 1: Potential Synthetic Transformations of this compound

| Functional Group | Potential Reaction | Resulting Structure | Application Area |

| Amino Group | Acylation | Amide | Pharmaceuticals, Polymers |

| Diazotization | Diazonium Salt | Further Functionalization | |

| Reductive Amination | Substituted Amine | Catalysis, Agrochemicals | |

| Carboxylic Acid | Esterification | Ester | Fine Chemicals, Polymers |

| Amide Coupling | Amide | Peptidomimetics, Materials | |

| Reduction | Alcohol | Solvents, Intermediates | |

| Pyridine Ring | N-Oxidation | Pyridine N-oxide | Catalyst Modification |

| Metal Coordination | Metal Complex | Catalysis, Imaging |

Use in Solid-Phase Synthesis

Solid-phase synthesis is a cornerstone of modern combinatorial chemistry and drug discovery, particularly for the preparation of peptides and peptidomimetics. researchgate.netnih.govresearchgate.net Unnatural amino acids are frequently incorporated into peptide chains to enhance their stability, confer specific conformations, or introduce novel functionalities. researchgate.net

Although direct evidence for the use of this compound in solid-phase synthesis is scarce, its structure is analogous to other non-proteinogenic amino acids that have been successfully employed in this context. researchgate.net The carboxylic acid can be anchored to a solid support, and the amino group can participate in peptide bond formation. The rigid pyridine core can act as a scaffold to create well-defined secondary structures in peptidomimetics, which are molecules that mimic the structure and function of peptides. nih.gov Heterocyclic scaffolds, in particular, are of great interest in the design of peptidomimetics. nih.gov

Table 2: Hypothetical Solid-Phase Synthesis Application

| Parameter | Description |

| Resin | Wang resin, Rink amide resin |

| Anchoring | Via the carboxylic acid group |

| Protecting Group (Amino) | Fmoc (9-fluorenylmethyloxycarbonyl) |

| Coupling Reagents | HBTU/HOBt, DIC/Oxyma |

| Cleavage Cocktail | TFA/TIS/H₂O |

| Potential Product | Peptidomimetics with a rigid pyridine backbone |

Applications in Catalyst Design and Ligand Development

The pyridine moiety is a well-known ligand for a wide variety of metal ions, and picolinic acid derivatives are extensively used in coordination chemistry and catalysis. umsl.edu The nitrogen atom of the pyridine ring and the oxygen atoms of the carboxylate group can chelate to a metal center, forming stable complexes. The substituents on the pyridine ring, such as the amino and methoxy groups in this compound, can modulate the electronic properties and steric environment of the resulting metal complex, thereby fine-tuning its catalytic activity.

Research on the synthesis of picolinates using a UiO-66(Zr)-N(CH2PO3H2)2 catalyst demonstrates the importance of picolinic acid derivatives in the development of new catalytic systems. nih.govrsc.orgresearchgate.net Furthermore, amides derived from picolinic acid are of interest for their potential applications in catalysis and coordination chemistry. researchgate.netkcl.ac.uk These examples suggest that this compound could serve as a valuable ligand for developing novel catalysts for various organic transformations, such as cross-coupling reactions, oxidations, and asymmetric synthesis.

Development of Light-Conversion Molecular Devices

Molecules that can efficiently absorb and emit light are essential for the development of various molecular devices, including organic light-emitting diodes (OLEDs), sensors, and light-harvesting systems. Picolinic acid derivatives, as part of larger conjugated systems, have the potential to exhibit interesting photophysical properties.

The pyridine ring can participate in π-stacking interactions, and the amino and methoxy groups can act as electron-donating groups, influencing the intramolecular charge transfer (ICT) characteristics of the molecule. By incorporating this compound into larger chromophores or as a ligand in luminescent metal complexes, it may be possible to develop new materials for light-conversion applications. The interaction of photosynthetic pigments with organic solvents and the application of magnetic circular dichroism to light-harvesting complexes provide insights into how the molecular environment affects the photophysical properties of such systems. nih.gov While specific studies on this compound in this context are not available, the general principles of chromophore design suggest its potential utility.

Future Research Directions and Emerging Paradigms

Exploration of Novel Synthetic Pathways

The development of efficient and sustainable synthetic routes is paramount for the broader availability and study of 3-Amino-5-methoxypicolinic acid. Future research will likely focus on moving beyond traditional multi-step syntheses, which are often characterized by harsh reaction conditions and the use of hazardous reagents. The exploration of novel synthetic pathways is anticipated to embrace greener and more cost-effective methodologies.

Key areas of investigation may include:

Catalytic C-H Activation: Direct functionalization of the pyridine (B92270) ring through C-H activation is a promising avenue. This approach can reduce the number of synthetic steps, minimize waste, and offer access to a wider range of derivatives.

Flow Chemistry: Continuous flow synthesis presents an opportunity for improved reaction control, enhanced safety, and easier scalability. The translation of batch syntheses of picolinic acid derivatives to flow systems could significantly streamline their production.

Biocatalysis: The use of enzymes to catalyze specific steps in the synthesis of this compound could lead to highly selective and environmentally friendly processes.

Multi-component Reactions: Designing one-pot reactions where multiple starting materials are combined to form the desired product in a single step can greatly improve synthetic efficiency.

| Synthetic Approach | Potential Advantages | Research Focus |

| Catalytic C-H Activation | Fewer synthetic steps, reduced waste, access to novel derivatives | Development of selective and efficient catalysts for pyridine ring functionalization. |

| Flow Chemistry | Improved reaction control, enhanced safety, scalability | Optimization of reaction parameters in continuous flow reactors. |

| Biocatalysis | High selectivity, mild reaction conditions, environmentally friendly | Identification and engineering of enzymes for specific synthetic transformations. |

| Multi-component Reactions | Increased efficiency, reduced purification steps | Design of novel convergent synthetic strategies. |

Design and Synthesis of Advanced Functional Derivatives

The core structure of this compound provides a versatile scaffold for the design and synthesis of advanced functional derivatives with tailored properties. By strategically modifying the amino, methoxy (B1213986), and carboxylic acid groups, as well as the pyridine ring itself, researchers can fine-tune the molecule's electronic, steric, and pharmacokinetic characteristics.

Future research in this area is expected to target a variety of applications:

Pharmaceuticals: Picolinic acid and its derivatives have shown a wide range of biological activities. nih.gov The synthesis of novel amides, esters, and heterocyclic derivatives of this compound could lead to the discovery of new therapeutic agents, including potential anticancer and antimicrobial compounds. pensoft.netnih.gov For instance, the derivatization of related thieno[2,3-b]pyridines has yielded potent anti-proliferative agents. mdpi.com

Agrochemicals: Picolinic acid derivatives are known to exhibit herbicidal properties. nih.govmdpi.com The design of new derivatives could result in more potent and selective herbicides with improved environmental profiles. Structure-activity relationship studies on novel 4-amino-picolinic acid derivatives have demonstrated the potential for discovering new synthetic auxin herbicides. mdpi.com

Materials Science: The incorporation of this compound into polymers or metal-organic frameworks (MOFs) could lead to materials with novel optical, electronic, or catalytic properties. The pyridine nitrogen and carboxylic acid group make it an excellent candidate for use as a ligand in coordination chemistry.

| Derivative Class | Potential Application | Rationale |

| Amides and Esters | Pharmaceuticals, Agrochemicals | Modification of the carboxylic acid group can alter solubility, stability, and biological activity. |

| Heterocyclic Derivatives | Pharmaceuticals, Materials Science | Annulation of new rings to the pyridine core can create novel scaffolds with unique properties. |

| Metal Complexes | Catalysis, Materials Science | The picolinic acid moiety can act as a bidentate ligand to form stable complexes with various metals. |

Computational Design of New Applications

Computational chemistry and molecular modeling are becoming indispensable tools in the design of new molecules and the prediction of their properties. In the context of this compound, computational approaches can accelerate the discovery of new applications by providing insights into structure-activity relationships and guiding synthetic efforts.

Emerging computational paradigms that could be applied include:

Molecular Docking: This technique can be used to predict the binding affinity and orientation of this compound derivatives to biological targets such as enzymes and receptors. This is particularly valuable in drug discovery for identifying potential therapeutic candidates.

Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR studies can establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net This can help in designing more potent derivatives.

Density Functional Theory (DFT) Calculations: DFT can be employed to calculate the electronic structure, reactivity, and spectroscopic properties of this compound and its derivatives. researchgate.net This information is crucial for understanding their chemical behavior and designing new materials. For instance, DFT can be used to study interaction energies and frontier molecular orbitals to understand the reactivity of a molecule. mdpi.com

Machine Learning and Artificial Intelligence: AI algorithms can be trained on existing chemical data to predict the properties of novel compounds, identify potential synthetic routes, and even propose new molecular structures with desired functionalities.

Interdisciplinary Research with this compound

The full potential of this compound is most likely to be realized through collaborative, interdisciplinary research. By bringing together experts from different fields, novel research questions can be addressed, and innovative applications can be developed.

Potential areas for interdisciplinary collaboration include:

Medicinal Chemistry and Biology: Chemists can synthesize novel derivatives, while biologists can evaluate their efficacy and mechanism of action in various disease models. This synergy is essential for the development of new drugs.

Agricultural Science and Chemistry: The development of new agrochemicals requires collaboration between chemists who design and synthesize the compounds and agricultural scientists who test their efficacy and environmental impact.

Materials Science and Engineering: The creation of new functional materials based on this compound will necessitate a close partnership between chemists who can synthesize and characterize the materials and engineers who can design and fabricate devices.

Computational Science and Experimental Chemistry: Computational chemists can guide the design of new experiments and help interpret the results, while experimentalists can provide the data needed to validate and refine computational models.

The future of research on this compound is bright and full of possibilities. Through the exploration of novel synthetic pathways, the rational design of advanced derivatives, the application of powerful computational tools, and a commitment to interdisciplinary collaboration, the scientific community can unlock the full potential of this versatile molecule.

常见问题

Q. Methodological Answer :

- Comparative spectroscopic analysis : Use -NMR and -NMR to compare electronic environments. For instance, bromine substituents (electron-withdrawing) in analogs reduce electron density at the pyridine ring, whereas methoxy groups (electron-donating) increase it. This affects nucleophilic substitution rates .

- Reactivity prediction : Apply Hammett substituent constants () to correlate substituent effects with reaction kinetics .

Advanced: What computational models predict the stability of this compound under varying pH conditions?

Q. Methodological Answer :

- Molecular dynamics (MD) simulations : Use software like GROMACS to model protonation states at pH 2–12. Focus on carboxylate and amino group ionization.

- pKa prediction : Apply quantum mechanical calculations (e.g., DFT at the B3LYP/6-311+G(d,p) level) to estimate acid dissociation constants. Validate experimentally via potentiometric titration .

Advanced: How can contradictory data on the compound’s solubility in polar solvents be resolved?

Q. Methodological Answer :

- Controlled replicate experiments : Conduct solubility tests in DMSO, water, and methanol at 25°C using gravimetric analysis. Ensure consistent temperature control and solvent purity.

- Meta-analysis framework : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate published solubility data. Discard studies lacking detailed solvent preparation protocols .

Advanced: What strategies validate the compound’s role as a chelating agent in metal-ion coordination studies?

Q. Methodological Answer :

- Spectroscopic validation : Use UV-Vis titration to monitor ligand-to-metal charge transfer (LMCT) bands. For example, shifts in absorbance at 250–300 nm indicate Fe or Cu binding.

- X-ray crystallography : Co-crystallize the compound with transition metals (e.g., Ni) to resolve coordination geometry. Compare bond lengths/angles with databases like Cambridge Structural Database .

Basic: What analytical techniques are critical for characterizing this compound?

Q. Methodological Answer :

- Mass spectrometry (MS) : Use ESI-MS in positive ion mode to confirm molecular weight (expected [M+H] at m/z 183.1).

- Infrared (IR) spectroscopy : Identify key functional groups (e.g., C=O stretch at 1680–1700 cm, N-H bend at 1600 cm) .

Advanced: How can PICO(T) frameworks guide experimental design for studying biological activity?

Q. Methodological Answer :

- Population (P) : Target enzyme (e.g., bacterial dihydrofolate reductase).

- Intervention (I) : this compound at 0.1–10 µM concentrations.

- Comparison (C) : Existing inhibitors (e.g., trimethoprim).

- Outcome (O) : IC values from dose-response assays.

- Time (T) : 24-hour incubation periods.

This structure ensures reproducibility and aligns with NIH rigor guidelines .

Advanced: What statistical methods address variability in bioactivity assays involving this compound?

Q. Methodological Answer :

- ANOVA with post-hoc Tukey test : Compare mean inhibition across triplicate experiments.

- Error source minimization : Use robotic liquid handlers to reduce pipetting variability. Include internal controls (e.g., DMSO blanks) in each assay plate .

Basic: How does the compound’s stability profile affect storage conditions?

Q. Methodological Answer :

- Accelerated stability testing : Store aliquots at 4°C, -20°C, and room temperature for 30 days. Monitor degradation via HPLC every 7 days.

- Light sensitivity : Use amber vials to prevent photodegradation, as methoxy groups may undergo radical-mediated oxidation .

Advanced: What are the ethical considerations in designing toxicity studies for this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。